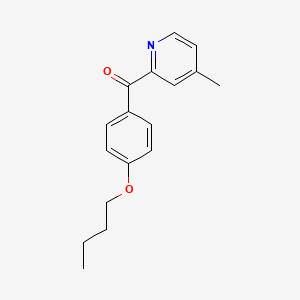

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

Vue d'ensemble

Description

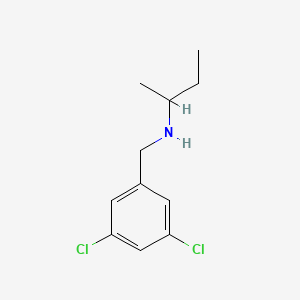

3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one (3-BTP) is a synthetic organic compound that has recently been used in a variety of scientific research applications. 3-BTP is an aromatic compound that is made up of three bromine atoms and three fluoro-substituted phenyl rings. The compound is highly soluble in water and is relatively non-toxic, making it an ideal candidate for a variety of laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Material Applications

Synthesis of Benzimidazoles

A study by Lygin and Meijere (2009) demonstrated the utility of bromophenyl compounds in the synthesis of benzimidazoles through reactions with primary amines under copper(I) catalysis, yielding moderate to good yields. This process underscores the importance of such compounds in generating heterocyclic motifs prevalent in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).

Optical and Charge Transport Properties

Shkir et al. (2019) investigated the linear and nonlinear optical properties of chalcone derivatives, including compounds structurally related to "3-(3-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one". These studies reveal the potential of such compounds in semiconductor devices, emphasizing their suitability as electron transport materials due to their electronic structures (Shkir et al., 2019).

Spectroscopic and Theoretical Studies

Spectroscopic and DFT Studies

The bromo-based thiophene chalcone derivative, as explored by Ramesh et al. (2020), offers insights into the molecular structure, vibrational frequencies, and electronic absorption spectra through DFT calculations. Such studies are crucial for understanding the electronic and structural properties of these compounds, which can guide their applications in molecular electronics and photonics (Ramesh et al., 2020).

Hirshfeld Surface Analysis

Nadaf et al. (2019) conducted synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amines, focusing on crystal structure and Hirshfeld surface analysis to understand intermolecular interactions. While not directly mentioning "this compound", this research exemplifies the analytical techniques applicable to similar compounds for material science applications (Nadaf et al., 2019).

Biological Studies

Antimicrobial and Antipathogenic Activity

Limban, Marutescu, and Chifiriuc (2011) synthesized thiourea derivatives with halogenated phenyl groups to test their antimicrobial efficacy. Their findings illustrate the potential of bromophenyl and trifluorophenyl compounds in developing new antimicrobial agents with significant activity against biofilm-forming pathogens (Limban, Marutescu, & Chifiriuc, 2011).

DNA Binding and Urease Inhibition

Rasool et al. (2021) studied new chalcones for their DNA binding, urease inhibition, and antioxidant potential. The structural analysis and interaction with DNA emphasize the bioactive potential of compounds with bromophenyl and trifluorophenyl groups, offering a foundation for drug discovery endeavors (Rasool et al., 2021).

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACLFHPFYUJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)

![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)

![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)

![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)

![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)